molecular formula C5H6N4O2 B13111999 4-Amino-2-hydroxypyrimidine-5-carboxamide

4-Amino-2-hydroxypyrimidine-5-carboxamide

Cat. No.: B13111999
M. Wt: 154.13 g/mol
InChI Key: ZUOVPACQUSOFDE-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxypyrimidine-5-carboxamide is a pyrimidine derivative, a class of compounds known for their wide range of biological activities Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically significant molecules, including nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydroxypyrimidine-5-carboxamide typically involves the condensation of appropriate precursors. One common method includes the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide in the presence of urea or thiourea and ammonium chloride . This reaction is often carried out under solvent-free conditions to enhance yield and reduce reaction time.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as sodium ethoxide or sodium hydroxide is common in these processes .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxypyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The amino and hydroxyl groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with sulfuryl chloride can yield 4-amino-5-chloro-2-hydroxypyrimidine .

Scientific Research Applications

4-Amino-2-hydroxypyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-hydroxypyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

6-amino-2-oxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C5H6N4O2/c6-3-2(4(7)10)1-8-5(11)9-3/h1H,(H2,7,10)(H3,6,8,9,11)

InChI Key

ZUOVPACQUSOFDE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1C(=O)N)N

Origin of Product

United States

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